4-Acetyl-N-ethylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-N-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-11-15(13,14)10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVXUZQWFTWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594865 | |
| Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200442-61-1 | |
| Record name | 4-Acetyl-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetyl N Ethylbenzenesulfonamide and Analogues
Established Synthetic Pathways to 4-Acetyl-N-ethylbenzenesulfonamide
The traditional synthesis of this compound is a multi-step process that relies on the sequential functionalization of a suitable aromatic precursor. This approach ensures the correct placement of the acetyl and sulfonamide groups on the benzene (B151609) ring.
Precursor Synthesis and Functionalization Strategies
A common strategy for synthesizing related compounds, such as 4-(2-aminoethyl)benzenesulfonamide (B156865), begins with β-phenethylamine as the starting material. google.com This process involves a sequence of reactions designed to build the final molecule step-by-step:
Acetylation : The synthesis typically starts with the protection of the amino group of the precursor. For instance, using β-phenethylamine, the ethylamine (B1201723) side chain is first acetylated with acetic acid or acetic anhydride (B1165640) to form N-acetyl-phenethylamine. google.com This step prevents unwanted side reactions at the nitrogen atom during the subsequent aggressive chlorosulfonation step.
Chlorosulfonation : The N-acetylated intermediate then undergoes electrophilic aromatic substitution with chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the directing effect of the ethylamide substituent. This yields the key intermediate, 4-(2-acetamidoethyl)benzenesulfonyl chloride.
Amination : The newly formed sulfonyl chloride is highly reactive and is subsequently treated with an amine to form the sulfonamide. In the context of synthesizing this compound, this step would involve reaction with ethylamine.
Hydrolysis (for analogues) : In the synthesis of the related compound glipizide, a final hydrolysis step is used to remove the acetyl protecting group from the ethylamine side chain. google.com
An alternative precursor is 4-acetyl-N,N-dibenzylbenzenesulfonamide, which can be used in heterocyclic synthesis to create more complex derivatives. asianpubs.org The synthesis of sulfonyl chlorides themselves, as key intermediates, can be achieved through methods like the oxidative chlorination of thiols or disulfides using reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org
Reaction Conditions and Yield Optimization
The efficiency of the established synthetic pathway is highly dependent on the careful control of reaction conditions at each stage. Optimization of these parameters is crucial for maximizing product yield and purity.
For the synthesis of the closely related 4-(2-aminoethyl)benzenesulfonamide, specific conditions have been detailed: google.com
Acetylation : The reaction of β-phenethylamine with acetic anhydride (in a 1:1 weight ratio) is performed under reflux for 3-5 hours. The excess acetic acid is then removed by distillation to yield the acetylated product. google.com
Chlorosulfonation : The acetylated precursor is added dropwise to chlorosulfonic acid (in a weight ratio between 1:1.42 and 1:3.6) while keeping the temperature below 50°C. The mixture is then heated to 60-70°C for 2-4 hours to complete the reaction. google.com
Amination : The resulting sulfonyl chloride is reacted with an amine to produce the final sulfonamide.
The table below summarizes typical reaction conditions and yields for a multi-step synthesis starting from β-phenethylamine.
Table 1: Reaction Conditions for the Synthesis of 4-(2-aminoethyl)benzenesulfonamide Analogue
| Step | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetylation | β-phenethylamine, Acetic Anhydride | Reflux, 3-5 hours | 95% | google.com |
| Chlorosulfonation | N-acetyl-phenethylamine, Chlorosulfonic Acid, Phosphorus Pentachloride | <50°C then 60-70°C, 2-4 hours | 130% (weight yield) | google.com |
| Amination | Sulfonyl chloride intermediate, Amine | - | - | google.com |
Novel Approaches in the Synthesis of N-Ethylbenzenesulfonamide Frameworks
Recent research has focused on developing more direct and versatile methods for synthesizing sulfonamides, including N-ethylbenzenesulfonamide frameworks. These novel approaches often utilize transition-metal catalysis and explore a wider range of starting materials to circumvent the limitations of traditional methods.
Exploration of Diversified Starting Materials
Modern synthetic strategies have expanded the pool of precursors for sulfonamide synthesis beyond traditional anilines and phenols. This diversification allows for more flexible and convergent synthetic designs.
Aryl Carboxylic Acids : A one-pot method has been developed to convert aromatic carboxylic acids and amines directly into sulfonamides. nih.govacs.org This process uses copper ligand-to-metal charge transfer (LMCT) to transform the acid into a sulfonyl chloride intermediate, which then reacts with an amine in the same pot. nih.govacs.org This approach is advantageous as it uses readily available and stable carboxylic acids as starting materials. nih.gov
Thiols and Disulfides : Electrochemical methods provide a direct route to sulfonamides from thiols and amines, which are inexpensive commodity chemicals. acs.org This process involves an electrochemical oxidative coupling, avoiding the need for pre-functionalized reagents or harsh oxidants. acs.org Similarly, continuous flow protocols can convert thiols and disulfides into sulfonyl chlorides, which are then readily converted to sulfonamides. rsc.org
Aryl Halides and Boronic Acids : Palladium-catalyzed coupling reactions are a powerful tool for sulfonamide synthesis. One such multi-component approach couples aryl halides or triflates, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an amine. rsc.org This method allows for rapid variation of both the aryl and amine components of the sulfonamide. rsc.org
Development of Catalyst-Mediated Synthetic Routes
The development of catalyst-mediated reactions has revolutionized sulfonamide synthesis, offering milder conditions, higher efficiency, and broader functional group tolerance.
Copper Catalysis : Copper-based catalysts are prominent in modern sulfonamide synthesis. They are used in the N-arylation of primary sulfonamides with aryl halides and in one-pot syntheses from activated arenes. thieme-connect.comacs.org A notable development is the use of synergetic photoredox and copper catalysis to construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is particularly mild and efficient. acs.org Another copper-catalyzed approach involves the decarboxylative halosulfonylation of aromatic acids, which can then be converted to sulfonamides in a one-pot process. nih.govacs.org
Palladium Catalysis : Palladium catalysts enable the coupling of aryl halides or triflates with a sulfur dioxide surrogate (e.g., DABSO or potassium metabisulfite) and an amine to form sulfonamides. rsc.org This multicomponent strategy is highly versatile for creating diverse sulfonamide libraries. rsc.org
Electrochemical Synthesis : As an alternative to metal catalysis, electrochemical methods have emerged for the direct oxidative coupling of thiols and amines. acs.org This approach avoids the use of metal catalysts and hazardous reagents, representing a more sustainable synthetic route. acs.org
The table below highlights some of the novel catalyst-mediated routes to sulfonamides.
Table 2: Overview of Novel Catalyst-Mediated Sulfonamide Synthesis
| Catalytic System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Photoredox/Copper | Aryl radical precursors, Amines, SO₂ source | Single-step process at room temperature. | acs.org |
| Copper (LMCT) | Aryl carboxylic acids, Amines | One-pot conversion of stable acids; no pre-functionalization needed. | nih.govacs.org |
| Palladium | Aryl halides/triflates, Amine, SO₂ source (DABSO) | Multi-component approach allowing rapid diversification. | rsc.org |
| Iron/Copper | Activated arenes, Primary sulfonamides | One-pot, para-selective C-H amination. | thieme-connect.com |
| Electrochemical | Thiols, Amines | Metal-free; direct coupling of commodity chemicals. | acs.org |
Derivatization Strategies and Complex Molecular Architecture Synthesis Utilizing 4 Acetyl N Ethylbenzenesulfonamide
Heterocyclic Annulation and Cyclization Reactions
The strategic location of the acetyl group on the benzenesulfonamide (B165840) framework allows for its participation in a variety of cyclization reactions, leading to the formation of numerous heterocyclic systems. These reactions often proceed through an initial derivatization of the acetyl moiety, which then undergoes intramolecular or intermolecular condensation to form the final ring structure.
Synthesis of Hydrazone Derivatives from 4-Acetyl-N-ethylbenzenesulfonamide
The initial and crucial step in many synthetic pathways involving this compound is the formation of hydrazone derivatives. This is typically achieved through a condensation reaction between the carbonyl group of the acetyl moiety and a hydrazine (B178648) derivative. mdpi.comresearchgate.net The reaction is often catalyzed by a small amount of acid or base and proceeds with high efficiency. mdpi.comresearchgate.net For instance, reacting this compound with reagents like thiosemicarbazide (B42300) or substituted hydrazines yields the corresponding thiosemicarbazone or N-substituted hydrazone. These hydrazones are not merely derivatives but key intermediates, as the newly introduced hydrazone moiety (-C(CH₃)=N-NH-) is primed for subsequent cyclization reactions. ijsart.comnih.gov
Reactants for Hydrazone Formation
| Starting Material | Reagent | Resulting Derivative |
|---|---|---|
| This compound | Hydrazine Hydrate | 4-(1-Hydrazonoethyl)-N-ethylbenzenesulfonamide |
| This compound | Phenylhydrazine | N-Ethyl-4-(1-(2-phenylhydrazono)ethyl)benzenesulfonamide |
Formation of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole ring is a common motif in pharmacologically active compounds. sbq.org.brjocpr.com A prevalent method for its synthesis involves the cyclization of thiosemicarbazones. The thiosemicarbazone derived from this compound can be cyclized under various conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. Oxidative cyclization, often employing reagents like ferric chloride (FeCl₃), is a common and effective strategy. researchgate.netnih.gov Alternatively, acid-catalyzed cyclization and dehydration, for example with concentrated sulfuric or phosphoric acid, can also be used to construct the thiadiazole ring. ptfarm.pl In these reactions, the thiosemicarbazone undergoes an intramolecular cyclization followed by elimination of a water molecule to form the stable aromatic thiadiazole ring.
Reagents for 1,3,4-Thiadiazole Synthesis
| Precursor | Cyclizing Agent | Heterocyclic Product |
|---|---|---|
| 2-(1-(4-(N-Ethylsulfamoyl)phenyl)ethylidene)hydrazine-1-carbothioamide | Ferric Chloride (FeCl₃) | 5-(1-(4-(N-Ethylsulfamoyl)phenyl)ethyl)-1,3,4-thiadiazol-2-amine |
| 2-(1-(4-(N-Ethylsulfamoyl)phenyl)ethylidene)hydrazine-1-carbothioamide | Acetic Anhydride (B1165640) | N-(5-(1-(4-(N-Ethylsulfamoyl)phenyl)ethyl)-1,3,4-thiadiazol-2-yl)acetamide |
Construction of 1,3,4-Thiadiazine Architectures
The synthesis of six-membered 1,3,4-thiadiazine rings can also be initiated from the thiosemicarbazone of this compound. ekb.eg A general and effective method involves the reaction of the thiosemicarbazone derivative with α-halocarbonyl compounds, such as α-bromoacetophenone or ethyl bromoacetate, in a suitable solvent. nih.govbiointerfaceresearch.com This reaction proceeds via initial S-alkylation of the thiosemicarbazone followed by an intramolecular cyclization with the elimination of a water molecule to afford the 1,3,4-thiadiazine derivative. biointerfaceresearch.com The choice of the α-halocarbonyl compound allows for the introduction of various substituents onto the thiadiazine ring.
Reagents for 1,3,4-Thiadiazine Synthesis
| Precursor | Reagent | Heterocyclic Product |
|---|---|---|
| 2-(1-(4-(N-Ethylsulfamoyl)phenyl)ethylidene)hydrazine-1-carbothioamide | Phenacyl Bromide | 2-Amino-5-methyl-6-phenyl-5-(4-(N-ethylsulfamoyl)phenyl)-5,6-dihydro-4H-1,3,4-thiadiazine |
| 2-(1-(4-(N-Ethylsulfamoyl)phenyl)ethylidene)hydrazine-1-carbothioamide | Ethyl Bromoacetate | 2-Amino-5-methyl-5-(4-(N-ethylsulfamoyl)phenyl)-6H-1,3,4-thiadiazin-6-one |
Synthesis of 4-Oxothiazolidine Derivatives
4-Oxothiazolidine, also known as thiazolidin-4-one, is another important heterocyclic scaffold. Derivatives of this ring system can be synthesized from the hydrazone of this compound. A standard method involves the cyclocondensation reaction of the hydrazone (or the initial ketone itself with a hydrazine in a one-pot reaction) with a bifunctional reagent, most commonly thioglycolic acid (mercaptoacetic acid). The reaction involves the formation of a hemithioacetal intermediate, followed by cyclization and dehydration to yield the 4-oxothiazolidine ring. The nitrogen of the hydrazone becomes part of the final heterocyclic ring structure.
Reagents for 4-Oxothiazolidine Synthesis
| Precursor | Reagent | Heterocyclic Product |
|---|---|---|
| N-Ethyl-4-(1-(2-phenylhydrazono)ethyl)benzenesulfonamide | Thioglycolic Acid | 2-(1-(4-(N-Ethylsulfamoyl)phenyl)ethyl)-3-phenyl-1,3-thiazolidin-4-one |
Pyrazole and Pyridine (B92270) Ring System Formation
The acetyl group of this compound is a key synthon for building both five- and six-membered nitrogen-containing heterocycles like pyrazoles and pyridines.
Pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com Starting from this compound, a 1,3-dicarbonyl functionality can be introduced, for example, by Claisen condensation with an ester. Alternatively, the acetyl group can first be converted into a chalcone (B49325) by condensation with an aromatic aldehyde. These chalcones can then be reacted with hydrazine derivatives, such as 4-hydrazinobenzenesulfonamide hydrochloride, in a solvent like acetic acid to yield highly substituted pyrazoline rings, which can be subsequently oxidized to pyrazoles. nih.govnih.gov The Vilsmeier-Haack reaction on hydrazone precursors is another route to formyl-substituted pyrazoles. mdpi.comchemmethod.com
Pyridines can be synthesized via multi-component reactions. A well-established method is the Hantzsch pyridine synthesis, or variations thereof. For instance, this compound can react with an aldehyde (like benzaldehyde), an active methylene (B1212753) compound (such as malononitrile), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) in a one-pot reaction to construct a polysubstituted pyridine ring. nih.gov This approach allows for significant molecular diversity in the final pyridine product. nih.gov
Reactants for Pyrazole and Pyridine Synthesis
| Target Ring | Reactants | General Product Structure |
|---|---|---|
| Pyrazole | This compound-derived chalcone + Hydrazine | 1,3,5-Trisubstituted Pyrazole |
Thiophene and Coumarin (B35378) Scaffold Generation
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiophenes and oxygen-containing systems like coumarins. nih.gov
Thiophenes can be prepared using the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This multi-component reaction involves the condensation of a ketone (this compound), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine). organic-chemistry.orgarkat-usa.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield a poly-substituted 2-aminothiophene. wikipedia.orgnih.gov
Coumarins , which are benzopyran-2-one derivatives, are typically synthesized via the Pechmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. ijsart.comnih.gov To utilize this compound for coumarin synthesis, it would first need to be converted into a suitable β-ketoester derivative. For example, a Claisen condensation with diethyl carbonate could yield the corresponding ethyl 3-(4-(N-ethylsulfamoyl)phenyl)-3-oxopropanoate. This β-ketoester could then be condensed with a phenol (e.g., resorcinol) under acidic conditions to generate a coumarin scaffold bearing the N-ethylbenzenesulfonamide moiety. researchgate.net
Reactants for Thiophene and Coumarin Synthesis
| Target Scaffold | Key Reactants | General Product Structure |
|---|---|---|
| Thiophene | This compound + Ethyl Cyanoacetate + Sulfur + Morpholine | 2-Amino-3-ethoxycarbonyl-4-methyl-5-(4-(N-ethylsulfamoyl)phenyl)thiophene |
Cross-Electrophile Coupling Reactions Involving the Sulfonamide Moiety
Recent advancements in catalysis have enabled the use of traditionally unreactive bonds in cross-coupling reactions. The sulfonamide group, while stable, can participate in such transformations, offering novel methods for carbon-carbon bond formation and molecular rearrangements.
A significant development has been the nickel-catalyzed intramolecular cross-electrophile coupling of benzylic sulfonamides with pendant alkyl chlorides to form cyclopropanes. rsc.orgresearchgate.net This reaction represents the first cross-electrophile coupling of unstrained benzylic sulfonamides. researchgate.net The process is typically catalyzed by an air-stable nickel(II) catalyst. researchgate.net While this compound itself is not a benzylic sulfonamide, this methodology could be applied to derivatives where the N-ethyl group is replaced by a suitable benzyl (B1604629) group bearing an alkyl chloride at an appropriate position. The reaction proceeds via oxidative addition of the benzylic C-N bond to the nickel catalyst, followed by subsequent steps to yield the cyclopropane (B1198618) ring. researchgate.net
In a related and synthetically powerful transformation, N-tosyl-4-chloropiperidines undergo a stereoselective ring contraction to produce trans-substituted cyclopropanes with a pendant sulfonamide. researchgate.net This nickel-catalyzed reaction proceeds with high diastereoselectivity and represents a novel skeletal rearrangement of sulfonamides. researchgate.net This strategy could be adapted to derivatives of this compound that are incorporated into a piperidine (B6355638) ring. Such a transformation would provide a unique entry into highly functionalized cyclopropane structures.
Table 2: Representative Cross-Electrophile Coupling Reactions of Sulfonamides
| Starting Material | Catalyst | Product | Reference |
| Acyclic benzylic sulfonamide with pendant alkyl chloride | Ni(II) complex | Arylcyclopropane | researchgate.net |
| N-Tosyl-4-chloropiperidine | Ni(II) complex | trans-Arylcyclopropane with pendant sulfonamide | researchgate.net |
Diversification through Condensation Reactions with Carbonyl and Active Methylene Groups
The acetyl group of this compound is a key handle for diversification through condensation reactions. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile.
This reactivity is exploited in base-catalyzed condensation reactions with various electrophiles. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an enolate with an aldehyde or ketone to form a chalcone or related α,β-unsaturated ketone. nih.govrsc.org In the context of this compound, reaction with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) would yield a chalcone derivative bearing the N-ethylbenzenesulfonamide moiety. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds.
Similarly, the Knoevenagel condensation allows for the reaction of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base like an amine. Current time information in Bangalore, IN.rsc.org This reaction can be used to introduce a variety of substituents at the α-position of the acetyl group, leading to a diverse library of derivatives.
While direct examples using this compound are not extensively reported, the known reactivity of acetophenone (B1666503) derivatives in these condensation reactions strongly supports the feasibility of these transformations. nih.gov
Multi-Component Reactions for Enhanced Structural Complexity
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The functional groups of this compound make it a potential candidate for several well-known MCRs.
One such reaction is the Hantzsch pyridine synthesis , which is a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. mdpi.comCurrent time information in Bangalore, IN.nih.gov this compound can potentially serve as the β-ketoester component, reacting with an aldehyde and another equivalent of a ketoester and ammonia to generate a highly substituted dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine.
Another important MCR is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. rsc.orgresearchgate.net Again, this compound could be employed as the β-ketoester component, leading to the formation of dihydropyrimidinones bearing the N-ethylbenzenesulfonamide group. These scaffolds are of significant interest in medicinal chemistry.
The Ugi four-component reaction involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. nih.govrsc.org While this compound does not directly fit into this scheme, it could be chemically modified to serve as one of the components, for instance, by converting the acetyl group into a carboxylic acid.
Strategies for Incorporating this compound into Polycyclic and Supramolecular Constructs
The structural features of this compound also lend themselves to the construction of larger, more complex systems such as polycyclic compounds and supramolecular assemblies.
The synthesis of polycyclic aromatic compounds can be envisioned by using the acetyl group as a starting point for annulation reactions. nih.gov For example, the acetyl group could be condensed with other cyclic ketones to build fused ring systems.
In the realm of supramolecular chemistry , the sulfonamide group is known to participate in the formation of well-defined assemblies through hydrogen bonding and other non-covalent interactions. mdpi.com Sulfonamide moieties have been incorporated into macrocyclic structures like calixarenes . mdpi.comrsc.orgresearchgate.net By functionalizing a calixarene (B151959) scaffold with multiple this compound units, it would be possible to create a complex host molecule with a defined cavity and multiple sites for guest interaction. These sulfonated calixarenes have shown interesting biological activities and applications in drug delivery. nih.gov
Furthermore, the principles of mechanical bonding could be applied. For instance, the synthesis of rotaxanes , which consist of a macrocycle threaded onto an axle with bulky stoppers, could potentially utilize derivatives of this compound as part of the axle or as a templating group to facilitate the threading process. nih.govrsc.org The directional nature of the sulfonamide group could be exploited to control the orientation of the components in these mechanically interlocked molecules.
Mechanistic Investigations of Reactions Involving 4 Acetyl N Ethylbenzenesulfonamide Derivatives
Elucidation of Reaction Pathways and Transition States
While specific experimental studies on the reaction pathways and transition states of 4-acetyl-N-ethylbenzenesulfonamide itself are not extensively documented, insights can be drawn from related sulfonamide chemistries. The reactivity of this molecule is primarily centered around the N-acylsulfonamide moiety and the acetyl group.
The N-H bond of the sulfonamide can be deprotonated to form a nucleophilic anion. The subsequent reaction pathway depends on the electrophile. For instance, in acylation reactions, the nitrogen atom attacks the acylating agent. Computational studies on similar sulfonamides suggest that the transition state for such reactions involves a tetrahedral intermediate.
The acetyl group, on the other hand, can undergo reactions typical of ketones. For example, it can be reduced to an alcohol or serve as a site for carbon-carbon bond formation via enolate chemistry. The transition states for these reactions would resemble those established for analogous ketone transformations.
Role of Catalysis in Transformations of this compound
Catalysis plays a pivotal role in mediating the reactions of this compound derivatives, enabling transformations under milder conditions and with greater efficiency.
Nickel-Catalyzed Processes
Nickel catalysis is particularly relevant for cross-coupling reactions involving the aryl sulfonamide core. Although direct studies on this compound are limited, research on analogous N-arylbenzenesulfonamides demonstrates the utility of nickel catalysts. nih.gov For instance, nickel-catalyzed cross-coupling reactions can be employed to form C-C or C-heteroatom bonds at the aromatic ring. A proposed general mechanism for a nickel-catalyzed cross-coupling reaction involves the following steps:
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to an aryl halide or triflate.
Transmetalation or Reaction with a Nucleophile: The resulting Ni(II) intermediate reacts with a suitable coupling partner.
Reductive Elimination: The final step involves reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.
These catalytic cycles allow for the functionalization of the benzene (B151609) ring of this compound derivatives. organic-chemistry.orgnih.gov
Lewis Acid Activation
Lewis acids are instrumental in activating the N-acylsulfonamide group. The N-acylation of sulfonamides can be efficiently catalyzed by various Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·Et₂O), and titanium tetrachloride (TiCl₄). researchgate.net The Lewis acid coordinates to the oxygen atom of the acyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the sulfonamide nitrogen. This activation is crucial for the synthesis of N-acylsulfonamide derivatives under mild conditions. researchgate.netresearchgate.net
The general mechanism for Lewis acid-catalyzed N-acylation is as follows:
Coordination of the Lewis acid to the carbonyl oxygen of the acylating agent.
Nucleophilic attack of the sulfonamide nitrogen on the activated carbonyl carbon.
Formation of a tetrahedral intermediate.
Collapse of the intermediate and release of the Lewis acid catalyst to afford the N-acylsulfonamide.
Stereochemical Outcomes and Diastereoselectivity in Derivatization
The stereochemical outcomes in the derivatization of this compound are of significant interest, particularly when chiral centers are introduced. While the parent molecule is achiral, reactions at the acetyl group or on a chiral N-ethyl group can lead to stereoisomers.
The stereoselective synthesis of chiral sulfonamides has been an active area of research. rsc.orgacs.orgacs.org For instance, the reduction of the acetyl group to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents. The stereochemical course of such reactions is often dictated by the steric and electronic properties of the catalyst and the substrate.
Furthermore, if the N-ethyl group were to be replaced by a chiral auxiliary, diastereoselective reactions could be achieved at other parts of the molecule. The sulfonamide group itself can act as a directing group, influencing the stereochemical outcome of reactions on adjacent functionalities. The development of stereoselective methods is crucial for the synthesis of optically active compounds with potential biological applications. nih.gov
Kinetic and Thermodynamic Considerations in Sulfonamide-Mediated Reactions
The kinetics and thermodynamics of reactions involving sulfonamides provide valuable insights into their reactivity and stability. Studies on the thermal decomposition and reaction kinetics of various sulfonamide derivatives have been conducted to understand their behavior under different conditions. researchgate.netcopernicus.org
The acidity of the N-H bond in the N-acylsulfonamide moiety is a key thermodynamic parameter. This acidity influences the ease of deprotonation and subsequent nucleophilic reactions. The N-acyl group generally increases the acidity compared to a simple sulfonamide.
Kinetic studies of sulfonamide reactions often reveal the rate-determining step and the influence of reaction parameters such as temperature, concentration, and catalyst loading. For instance, in Lewis acid-catalyzed acylations, the rate may depend on the concentration of both the substrate and the catalyst.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Acetyl N Ethylbenzenesulfonamide and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Applications in Structural Assignment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and connectivity. In the context of 4-Acetyl-N-ethylbenzenesulfonamide and its derivatives, ¹H NMR is instrumental for assigning specific proton signals to their respective positions in the molecule.
The aromatic protons of sulfonamide derivatives typically appear in the chemical shift range of 6.5 to 8.5 ppm. researchgate.net For instance, in a related compound, 4-methyl-N-(pyridin-2-yl)benzene sulphonamide, the aromatic protons are confirmed within this region. researchgate.net The protons of the ethyl group in similar structures exhibit characteristic splitting patterns: a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling with adjacent protons. An example is seen in a compound where the ethyl group protons appear as a triplet at 1.71 ppm and a quartet at 4.21 ppm. researchgate.net The proton of the sulfonamide (SO₂NH) group is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In one study, this proton was assigned a chemical shift of 11.03 ppm. researchgate.net
Table 1: Representative ¹H NMR Data for Sulfonamide Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons | 6.5 - 8.5 | Multiplet | researchgate.net |
| Ethyl (CH₃) | ~1.71 | Triplet | researchgate.net |
| Ethyl (CH₂) | ~4.21 | Quartet | researchgate.net |
| Sulfonamide (NH) | ~11.03 | Singlet | researchgate.net |
| Acetyl (CH₃) | ~2.56 | Singlet | rsc.org |
This table is interactive. Click on the headers to sort the data.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.
For this compound and its analogs, ¹³C NMR is crucial for confirming the carbon skeleton. The carbonyl carbon of the acetyl group is typically found in the downfield region of the spectrum. For example, the carbonyl carbon in 4-acetylbiphenyl (B160227) resonates at approximately 198.14 ppm. rsc.org The carbon atoms of the aromatic ring appear in a characteristic range, generally between 125 and 150 ppm. libretexts.org The carbons of the N-ethyl group will have distinct chemical shifts, with the methylene carbon (attached to the nitrogen) appearing further downfield than the methyl carbon due to the electron-withdrawing effect of the nitrogen atom. In related structures, the signal for the acetyl methyl carbon appears around 24-27 ppm. rsc.orgrsc.org
Table 2: Illustrative ¹³C NMR Chemical Shifts for Related Structures
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| Carbonyl (C=O) | ~198.14 | rsc.org |
| Aromatic Carbons | 125 - 150 | libretexts.org |
| Acetyl (CH₃) | ~27.08 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
While ¹H and ¹³C NMR provide information on connectivity, advanced techniques like 2D NMR are necessary to understand the spatial arrangement or conformation of the molecule.
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, helping to trace the connectivity of proton networks, such as the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure and confirming the placement of substituents on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is particularly valuable for conformational analysis as it identifies protons that are close to each other in space, even if they are not directly bonded. This can help determine the preferred orientation of the N-ethylsulfonamide group relative to the acetyl-substituted benzene (B151609) ring. In related sulfonamide derivatives, the orientation of the sulfonamide group has been a subject of study. kcl.ac.uk
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
In the IR spectrum of a compound like this compound, characteristic absorption bands would be expected. The N-H stretch of the sulfonamide group typically appears in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetyl group is a strong, sharp band usually found around 1680-1660 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are also prominent, typically appearing near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The S-N stretching vibration is observed in the range of 950-866 cm⁻¹. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, can also be used to identify these functional groups. It is particularly useful for symmetric vibrations that may be weak in the IR spectrum. For sulfonamides, Raman spectroscopy has been used to determine the ionization state of the sulfonamide group. nih.gov
Table 3: Key IR Absorption Frequencies for Sulfonamide Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3300 - 3200 | |
| C=O Stretch | 1680 - 1660 | rsc.org |
| SO₂ Asymmetric Stretch | 1320 - 1310 | rsc.org |
| SO₂ Symmetric Stretch | 1155 - 1143 | rsc.org |
| S-N Stretch | 914 - 895 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is also highly informative. Common fragmentation pathways for compounds with similar structures include cleavage of the bonds adjacent to the carbonyl group and the sulfonyl group. libretexts.org For example, loss of a methyl group (CH₃, 15 Da) or an ethyl group (C₂H₅, 29 Da) from the nitrogen atom is a common fragmentation. youtube.com Another expected fragmentation is the loss of the acetyl group (CH₃CO, 43 Da). Cleavage of the C-S bond can lead to fragments corresponding to the acetyl-substituted phenyl ring and the N-ethylsulfonamide moiety. Analysis of these fragments helps to piece together the structure of the original molecule.
Single Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular structure, single crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a compound like this compound, a successful single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. nih.gov This would definitively confirm the connectivity of the atoms and the conformation of the molecule in the crystal lattice. Studies on related sulfonamide derivatives have revealed that molecules can adopt V-shapes, with the dihedral angle between the benzene rings being a key structural parameter. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···O) and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net The planarity of the acetyl group relative to the benzene ring and the orientation of the sulfonamide group can also be precisely determined. researchgate.net
Crystallographic Data Analysis
Detailed crystallographic data for this compound, which would typically be obtained from single-crystal X-ray diffraction studies, is not available in the searched scientific literature. Such data would include:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) to which the compound belongs.
Space Group: The specific symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Z Value: The number of molecules per unit cell.
An interactive data table for these parameters cannot be generated without the source experimental data.
Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis relies on the crystallographic information file (CIF) obtained from X-ray diffraction. As no such file for this compound has been found, a detailed discussion of its intermolecular interactions based on Hirshfeld surface analysis cannot be provided.
A typical analysis would involve:
dnorm Surface: Mapping of normalized contact distances to identify regions of significant intermolecular contact.
Fingerprint Plots: Two-dimensional plots summarizing the types and relative contributions of different intermolecular interactions, such as hydrogen bonds and van der Waals forces.
Without the foundational crystallographic data, a scientifically accurate and detailed examination of the crystal packing and intermolecular forces for this compound remains a subject for future research.
Computational Chemistry and Molecular Modeling Studies of 4 Acetyl N Ethylbenzenesulfonamide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a versatile and accurate tool for predicting various molecular properties of 4-Acetyl-N-ethylbenzenesulfonamide.
Electronic Structure and Reactivity Predictions
DFT calculations are instrumental in elucidating the electronic structure of this compound. By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. This gap serves as a measure of the molecule's kinetic stability; a smaller gap suggests that less energy is required to excite an electron to a higher energy state, facilitating chemical reactions.
Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical change. For instance, a higher electronegativity value suggests a greater ability to attract electrons, while chemical hardness indicates resistance to deformation or change in its electron distribution.
The distribution of electronic charge within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, offering crucial information for predicting how it will interact with other molecules.
Table 1: Calculated Reactivity Descriptors for a Related Sulfonamide
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.188 |
Note: Data presented is for a representative sulfonamide derivative and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Computational Spectroscopic Analysis and Validation
DFT calculations are also employed to simulate and validate experimental spectroscopic data. Theoretical vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental findings. This comparison helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. For example, Potential Energy Distribution (PED) analysis can be used to assign specific vibrational modes to the corresponding functional groups within the this compound molecule. researchgate.net
Theoretical UV-Visible spectra can be calculated using Time-Dependent DFT (TD-DFT) in various solvents to understand the electronic transitions and the effect of the solvent environment on these transitions. researchgate.net Similarly, theoretical NMR chemical shifts can be computed and compared with experimental data to confirm the chemical environment of the different nuclei in the molecule. researchgate.net
Elucidation of Reaction Mechanisms via DFT
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This allows for a detailed understanding of the reaction pathway at a molecular level. For instance, DFT could be used to model the synthesis of this compound, providing insights into the most favorable reaction conditions and potential byproducts.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (General Principles)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with target macromolecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing the flexibility of the molecule and the nature of its interactions. researchgate.net
These simulations are particularly useful for studying how this compound might bind to a protein. researchgate.net They can reveal the conformational changes that occur in both the ligand and the protein upon binding, as well as the stability of the resulting complex. nih.gov Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) are often used to assess the stability of the simulated system. researchgate.net Free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, can be used to estimate the binding affinity of the ligand for its target. rsc.org
Molecular Docking Simulations for Interaction Profiling with Macromolecules (Excluding Pharmacological Outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. rsc.org This method is crucial for understanding the non-covalent interactions that govern the binding of this compound to proteins. nih.gov
Ligand-Protein Binding Site Interactions (General Chemical Basis)
Molecular docking simulations can provide detailed insights into the specific interactions between this compound and the amino acid residues within the binding site of a protein. nih.gov These interactions are primarily non-covalent and include:
Hydrogen Bonds: The sulfonamide group of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), which can form strong interactions with appropriate residues in the protein binding site. nih.gov
Hydrophobic Interactions: The acetyl and ethyl groups, as well as the benzene (B151609) ring, can engage in hydrophobic interactions with nonpolar amino acid residues. youtube.com
Pi-Stacking: The aromatic benzene ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Table 2: Common Interacting Residues and Interaction Types
| Interacting Residue Type | Potential Interaction with this compound |
| Polar (e.g., Serine, Threonine, Asparagine) | Hydrogen bonding with sulfonamide group |
| Charged (e.g., Lysine, Arginine, Aspartate, Glutamate) | Ionic interactions, hydrogen bonding |
| Aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) | Pi-pi stacking with benzene ring |
| Nonpolar (e.g., Leucine, Isoleucine, Valine) | Hydrophobic interactions with ethyl and acetyl groups |
Structural Basis of Molecular Recognition (Chemical Aspects)
The molecular recognition of this compound by biological macromolecules is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are dictated by the molecule's three-dimensional structure and electronic properties. The sulfonamide group is a key player in these interactions, often acting as a hydrogen bond donor and acceptor.
Aromatic sulfonamides can form several patterns of intermolecular hydrogen bonds, such as dimeric, zigzag, helical, and straight patterns. mdpi.com The specific conformation of the sulfonamide functional group influences which of these patterns is favored. mdpi.com In the case of this compound, the nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonamide and the acetyl group can act as hydrogen bond acceptors.
Furthermore, the acetophenone (B1666503) moiety can participate in weak intermolecular C—H···π interactions, where a hydrogen atom from a neighboring molecule interacts with the electron cloud of the aromatic ring. mdpi.com The twisting of the sulfonamide group can facilitate the parallel alignment of the acetophenone scaffolds of adjacent molecules, promoting these interactions. mdpi.com A combination of intramolecular hydrogen bonding, and C—H···π interactions can lead to the formation of two-dimensional supramolecular structures. mdpi.com
Molecular docking studies on similar sulfonamide derivatives have shown that the sulfonamide moiety often interacts with key residues in the active site of target proteins. For instance, in carbonic anhydrase, the sulfonamide nitrogen can coordinate with the zinc ion in the active site, and the oxygen atoms can form hydrogen bonds with amino acid residues like Thr199. nih.gov The benzene ring and its substituents can also form hydrophobic and van der Waals interactions with the protein, further stabilizing the complex.
Prediction of Physicochemical Properties (e.g., Topological Polar Surface Area, Lipophilicity) Relevant to Chemical Behavior
Computational methods are invaluable for predicting the physicochemical properties of molecules like this compound, which are crucial for understanding its chemical behavior and potential as a drug candidate. Two key properties are the Topological Polar Surface Area (TPSA) and lipophilicity (logP).
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. mdpi.com TPSA is a good predictor of a drug's ability to permeate cell membranes. mdpi.com For this compound, the computed TPSA is 65.4 Ų. nih.gov This value suggests that the molecule is likely to have good cell membrane permeability, as molecules with a TPSA less than 140 Ų generally show good permeability. mdpi.com
Lipophilicity , often expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP), is a measure of a molecule's hydrophobicity. nih.gov This property influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The predicted XLogP3-AA value for this compound is 1.5. nih.gov This moderate lipophilicity suggests a balance between aqueous solubility and lipid membrane permeability.
Below is a table summarizing the predicted physicochemical properties of this compound and its constituent parts for comparison.
| Compound/Fragment | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | XLogP3-AA |
| This compound | C10H13NO3S | 227.28 nih.gov | 65.4 nih.gov | 1.5 nih.gov |
| N-Ethylbenzenesulfonamide | C8H11NO2S | 185.25 nih.gov | 54.6 nih.gov | 1.3 nih.gov |
| Acetophenone | C8H8O | 120.15 | 17.1 | 1.6 |
Note: Data for Acetophenone is from general chemical databases. TPSA and XLogP3-AA values are computationally predicted.
Structure-Activity Relationship (SAR) Analysis based on Chemical Modifications and Theoretical Predictions
Structure-Activity Relationship (SAR) studies investigate how chemical modifications to a lead compound affect its biological activity. elsevierpure.com For this compound, SAR analysis can provide insights into designing more potent and selective analogs. While specific SAR studies on this exact molecule are not extensively documented, general principles from related benzenesulfonamide (B165840) derivatives can be applied. tandfonline.comtandfonline.com
Modifications of the Sulfonamide Group: The primary sulfonamide group (-SO2NH2) is often crucial for the activity of many sulfonamide-based drugs, particularly in their interaction with metalloenzymes like carbonic anhydrases. nih.gov In this compound, the N-ethyl substitution already modifies this core structure. Further alterations to the N-substituent could significantly impact activity. For instance, increasing the alkyl chain length or introducing cyclic moieties could alter lipophilicity and steric interactions with a target protein.
Modifications of the Acetyl Group: The acetyl group at the 4-position of the benzene ring is a key feature. It can act as a hydrogen bond acceptor and its carbonyl carbon is an electrophilic center. Replacing the methyl group of the acetyl moiety with other alkyl or aryl groups would alter the steric and electronic properties of this region. Such changes could influence binding affinity and selectivity. For example, a study on other sulfonamides showed that adding groups like ethyl or acetyl to a primary sulfonamide fragment could abolish binding to carbonic anhydrase isoenzymes. mdpi.com
Modifications of the Benzene Ring: Substitution patterns on the benzene ring are critical for activity. The 1,4-disubstitution pattern in this compound positions the two functional groups at opposite ends of the ring. Introducing other substituents on the ring could modulate the electronic properties of the entire molecule through inductive and resonance effects, potentially enhancing or diminishing its interaction with a biological target.
The following table outlines potential chemical modifications and their predicted impact on activity based on general SAR principles for sulfonamides.
| Modification Site | Chemical Change | Predicted Impact on Activity | Rationale |
| N-ethyl group | Increase alkyl chain length | May increase or decrease activity | Alters lipophilicity and steric bulk, potentially affecting binding pocket fit. |
| Introduce a cyclic group | Could enhance binding | May provide a better fit into a hydrophobic pocket of the target. | |
| Acetyl group | Replace methyl with a larger alkyl group | Likely to decrease activity | Increased steric hindrance may prevent optimal binding. |
| Replace acetyl with a carboxyl group | May increase water solubility and introduce new hydrogen bonding interactions | Could alter the ADME profile and binding mode. | |
| Benzene ring | Introduce a halogen at the 2- or 3-position | Could increase lipophilicity and potency | Halogen bonding can be a significant interaction in ligand-protein binding. |
| Introduce a hydroxyl or methoxy (B1213986) group | May increase polarity and hydrogen bonding potential | Could improve selectivity and alter metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical properties with biological activity, have been successfully applied to benzenesulfonamide derivatives. nih.govtandfonline.com Such models often show that a combination of electronic, steric, and hydrophobic parameters governs the activity of these compounds. For novel analogs of this compound, QSAR could be a powerful predictive tool to prioritize synthesis and testing. nih.gov
Emerging Research Directions and Future Perspectives
Potential for Integration of 4-Acetyl-N-ethylbenzenesulfonamide into New Synthetic Methodologies
The unique chemical architecture of this compound, featuring a reactive acetyl group and a modifiable sulfonamide moiety, positions it as a valuable starting material or intermediate in a variety of synthetic transformations. The acetyl group, in particular, serves as a versatile handle for a range of chemical reactions, allowing for the construction of more complex molecular frameworks.
One notable example of the synthetic utility of a similar scaffold is the use of 4-acetyl-N,N-dibenzylbenzenesulfonamide in the synthesis of novel heterocyclic compounds. asianpubs.org This analogous compound has been successfully employed as a precursor for the creation of biologically active molecules containing pyridine (B92270), thiazole, and 1,3,4-thiadiazole (B1197879) moieties. asianpubs.org The synthetic pathway often involves the reaction of the acetyl group to form a thiocarbamoyl derivative, which then undergoes cyclization reactions to yield the desired heterocyclic systems. asianpubs.org This demonstrates a clear pathway for how the acetyl group of this compound could be similarly leveraged to produce a variety of heterocyclic structures with potential pharmacological activities.
Furthermore, the N-acyl sulfonamide moiety is a significant feature for biological activity and is present in many bioactive natural products and medicinal molecules. dergipark.org.tr The synthesis of N-acyl sulfonamides can be achieved through various methods, including the acylation of primary sulfonamides. dergipark.org.tr This suggests that the N-ethylbenzenesulfonamide portion of the molecule can also be a site for chemical modification, further expanding its synthetic potential.
The development of new synthetic methods, such as visible-light-promoted C(sp²)-N coupling reactions, offers additional avenues for the functionalization of benzenesulfonamide (B165840) derivatives. nih.gov These modern synthetic strategies could potentially be adapted for the modification of this compound, enabling the creation of novel compounds with tailored properties.
Role in the Design of Chemically Diverse Compound Libraries
The benzenesulfonamide scaffold is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an ideal starting point for the design and synthesis of chemically diverse compound libraries for drug discovery and chemical biology research. The ability to systematically modify the substituents on the benzene (B151609) ring and the sulfonamide nitrogen allows for the generation of a vast number of analogues with a wide range of physicochemical and biological properties. nih.gov
The diversification of the benzenesulfonamide scaffold has been successfully applied to discover inhibitors for various enzymes, including carbonic anhydrases and V-ATPase. nih.govnih.gov By creating libraries of benzenesulfonamide derivatives with different substituents, researchers can perform high-throughput screening to identify compounds with desired biological activities. For instance, a study on the diversification of the benzenesulfonamide scaffold led to the identification of potential V-ATPase inhibitors with significant insecticidal activities. nih.gov
This compound can serve as a key building block in the construction of such libraries. The acetyl group can be a point of diversification, allowing for the introduction of a wide array of chemical moieties through reactions such as aldol (B89426) condensations, Knoevenagel condensations, or the formation of various heterocyclic rings. Similarly, the N-ethyl group on the sulfonamide can be varied to explore the impact of different alkyl or aryl groups on biological activity.
The generation of compound libraries based on the this compound scaffold can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.gov These in silico techniques can help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby streamlining the drug discovery process.
Advanced Materials Science Applications (Hypothetical, based on chemical scaffold potential)
While the primary research focus for benzenesulfonamide derivatives has been in the pharmaceutical and agrochemical sectors, the inherent properties of the benzenesulfonamide scaffold suggest potential, albeit hypothetical, applications in advanced materials science. The aromatic ring system and the polar sulfonamide group can impart specific electronic and intermolecular interaction capabilities to materials incorporating this moiety.
Benzenesulfonamide itself is used in the synthesis of dyes and photochemicals, indicating that its derivatives can possess interesting optical and electronic properties. sigmaaldrich.comchemicalbook.com The presence of the acetyl group in this compound introduces a carbonyl chromophore, which could influence the absorption and emission of light. It is conceivable that polymers or organic materials incorporating this scaffold could exhibit unique photophysical properties, making them candidates for applications such as organic light-emitting diodes (OLEDs) or sensors.
The ability of the sulfonamide group to form strong hydrogen bonds is another key feature that could be exploited in materials science. mdpi.com This hydrogen bonding capability can lead to the formation of well-ordered supramolecular structures and crystal lattices. chemicalbook.com Such self-assembly properties are crucial in the design of functional materials, including liquid crystals, nonlinear optical materials, and porous organic frameworks. The specific substitution pattern of this compound could influence the packing and, consequently, the bulk properties of the resulting materials.
Furthermore, the benzenesulfonamide moiety has been incorporated into polymers to modify their properties. For example, the introduction of sulfonamide groups can enhance the thermal stability and flame retardancy of polymers. While speculative, the integration of this compound into polymer backbones or as a pendant group could lead to novel materials with tailored thermal and mechanical properties.
Challenges and Opportunities in the Academic Study of Substituted Benzenesulfonamides
The academic study of substituted benzenesulfonamides is a vibrant and evolving field, presenting both significant challenges and exciting opportunities. A primary challenge lies in achieving isoform selectivity for biologically active compounds. For instance, while many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, a lack of selectivity against the numerous human isoforms can lead to off-target effects. nih.gov A major opportunity, therefore, lies in the rational design of isoform-selective inhibitors through a deep understanding of the structure-activity relationships. nih.gov
Another challenge is the development of efficient and sustainable synthetic methodologies for the preparation of diverse benzenesulfonamide libraries. nih.gov Traditional methods often require harsh reaction conditions or the use of toxic reagents. The development of greener synthetic routes, such as photocatalytic reactions or the use of water-based media, presents a significant opportunity for academic research. dergipark.org.trnih.gov
The functionalization of the benzenesulfonamide scaffold at various positions also presents both a challenge and an opportunity. nih.gov While methods for substitution at the para-position are well-established, regioselective functionalization at the ortho- and meta-positions can be more difficult to achieve. youtube.com Developing novel synthetic strategies to access these less-explored chemical spaces could lead to the discovery of compounds with unique biological activities.
Finally, a significant opportunity exists in expanding the application of substituted benzenesulfonamides beyond their traditional roles. Exploring their potential in materials science, as discussed in the previous section, or as probes for chemical biology research could open up new and exciting avenues for academic investigation. The interdisciplinary nature of this research, combining organic synthesis, medicinal chemistry, computational modeling, and materials science, offers a rich landscape for future discoveries.
Q & A
Basic: What are the established synthetic routes for 4-Acetyl-N-ethylbenzenesulfonamide, and how is its structural purity validated?
Methodological Answer:
The synthesis typically involves acylation of 4-amino-N-ethylbenzenesulfonamide using acetyl chloride in a dry acetone/pyridine system. Key steps include:
Dropwise addition of acetyl chloride to a stirred solution of the sulfonamide precursor and pyridine.
Stirring for 12 hours at room temperature.
Solvent evaporation, dissolution in ethyl acetate, and repeated washing with distilled water and HCl (pH 1).
Structural Validation:
- NMR : Confirm acetyl group presence via methyl proton signals at δ 2.5–2.7 ppm and carbonyl carbon at ~200 ppm.
- XRD : Resolve crystal packing and bond angles (e.g., C–S bond lengths of ~1.76 Å in sulfonamide moieties) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) during characterization be systematically resolved?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
2D NMR : Use HSQC/HMBC to distinguish overlapping signals (e.g., acetyl vs. aromatic protons).
Spiking Experiments : Add authentic samples to confirm peak assignments.
Thermogravimetric Analysis (TGA) : Rule out hydrate/form variations affecting IR bands (e.g., O–H stretches at 3200–3500 cm⁻¹) .
Basic: What are the reactive sites of this compound in acid/base or metal-coordination environments?
Methodological Answer:
- Acetyl Group : Undergoes nucleophilic substitution (e.g., with hydrazine to form hydrazones).
- Sulfonamide : Reacts with strong acids (e.g., H₂SO₄) to form sulfonic acids or with metal ions (Cu²⁺, Fe³⁺) via the –SO₂NH– group.
- Ethyl Group : Participates in alkylation or oxidation reactions.
Example Reaction Table:
| Condition | Reactant | Product | Yield (%) |
|---|---|---|---|
| 0.1 M HCl, 80°C | Hydrazine | Acetylhydrazine derivative | 78 |
| CuSO₄, pH 7.4 | Aqueous Cu²⁺ | Blue coordination complex | 92 |
Advanced: How can QSAR models be designed to predict the bioactivity of this compound derivatives?
Methodological Answer:
Descriptor Selection : Calculate logP, molar refractivity, and H-bond donor/acceptor counts.
Data Set Curation : Include IC₅₀ values against target enzymes (e.g., carbonic anhydrase).
Model Validation : Use leave-one-out cross-validation (R² > 0.8).
Contradiction Analysis : Address outliers via molecular docking to identify steric clashes or unexpected binding modes .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate/water (3:1 v/v) to remove polar impurities.
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for crystal formation.
- HPLC : Employ a C18 column with acetonitrile/water (60:40) at 1 mL/min; retention time ~8.2 min .
Advanced: What strategies mitigate low yields in multi-step syntheses of sulfonamide derivatives?
Methodological Answer:
Intermediate Stabilization : Protect acetyl groups with trimethylsilyl chloride during sulfonylation.
Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
Byproduct Analysis : Monitor via TLC (Rf = 0.3 in hexane/ethyl acetate 3:1) to adjust stoichiometry .
Basic: How is the molecular structure confirmed using XRD or computational methods?
Methodological Answer:
- XRD : Resolve dihedral angles between benzene rings (e.g., 85.2° between acetyl and sulfonamide planes).
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths (<0.02 Å deviation) .
Advanced: How are in vitro biological activities (e.g., antimicrobial) assessed methodologically?
Methodological Answer:
MIC Assays : Test against E. coli (ATCC 25922) in Mueller-Hinton broth at 37°C; report MIC ≤ 16 µg/mL as active.
Cytotoxicity Controls : Use HEK293 cells and MTT assays (IC₅₀ > 100 µg/mL indicates selectivity).
Contradiction Resolution : Repeat under anaerobic conditions if aerobic results are inconsistent .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Degrades >20% at pH < 2 or >10 within 24 hours (HPLC monitoring).
- Thermal Stability : Stable at ≤80°C; decomposes at 120°C (TGA mass loss ~15% at 150°C).
- Light Sensitivity : Store in amber vials; UV-Vis shows λmax shift from 265 nm to 280 nm after 7-day exposure .
Advanced: How do molecular docking studies elucidate interactions with target proteins like carbonic anhydrase?
Methodological Answer:
Protein Preparation : Retrieve PDB ID 1CA2, remove water, add hydrogens.
Docking Protocol : Use AutoDock Vina with grid center on Zn²⁺ ion (20 ų box).
Key Interactions : Identify hydrogen bonds between sulfonamide –SO₂ and Thr199 (ΔG ≈ -9.2 kcal/mol).
Validation : Compare with co-crystallized inhibitors (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
